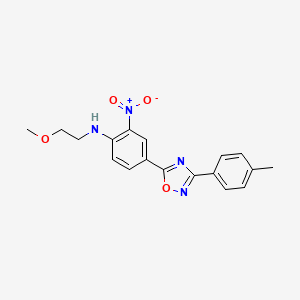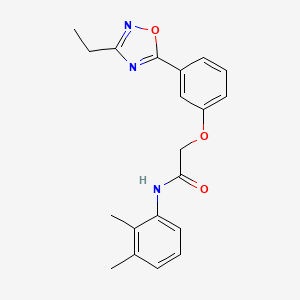![molecular formula C10H12N4O3 B7708480 1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione CAS No. 66726-89-4](/img/structure/B7708480.png)
1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
Descripción general
Descripción
1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione, commonly known as ATPD, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with various biological systems, making it a promising tool for investigating biological processes.
Mecanismo De Acción
The mechanism of action of ATPD involves its interaction with purinergic receptors, which are found on the surface of cells throughout the body. When ATPD binds to these receptors, it can activate various signaling pathways that regulate cellular processes such as ion transport, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
ATPD has been shown to have various biochemical and physiological effects in different biological systems. For example, in the central nervous system, ATPD has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine. In the cardiovascular system, ATPD has been shown to cause vasodilation and decrease blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ATPD in lab experiments is its high affinity for certain purinergic receptors, which allows for precise manipulation of these receptors. However, one limitation of using ATPD is its potential for non-specific binding to other receptors or proteins, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research involving ATPD. One area of interest is the development of more selective ATPD analogues that can target specific purinergic receptors with high affinity. Additionally, ATPD could be used in combination with other compounds to investigate complex biological processes such as synaptic plasticity and learning and memory. Finally, further research is needed to fully understand the physiological and biochemical effects of ATPD in different biological systems.
Aplicaciones Científicas De Investigación
ATPD has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. One of the primary uses of ATPD is as a ligand for purinergic receptors, which are involved in a wide range of physiological processes. ATPD has been shown to have high affinity for certain purinergic receptors, making it a useful tool for studying their function.
Propiedades
IUPAC Name |
1-acetyl-3,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-7-8(14(11-5)6(2)15)12(3)10(17)13(4)9(7)16/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFENPPFMNOOCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)N(C(=O)N2C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7708432.png)

![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)

![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)




